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molecular formula C9H9BrO3 B1267784 2-Bromo-5-methoxy-4-methylbenzoic acid CAS No. 61809-40-3

2-Bromo-5-methoxy-4-methylbenzoic acid

Cat. No. B1267784
M. Wt: 245.07 g/mol
InChI Key: BFPGCWOVXJFKPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09403813B2

Procedure details

H2SO4 (0.5 mL, 9.3 mmol) was added to a suspension of 2-bromo-5-methoxy-4-methylbenzoic acid (4.07 g, 16.6 mmol) in MeOH (40 mL) and the resulting rxn mixture was heated to 70° C. overnight. The rxn mixture was cooled to 0° C. and basified with 1M aq. NaOH (10 mL) to pH 11. The rxn mixture was extracted with DCM and the combined org. layers were dried (MgSO4), filtered and concentrated in vacuo to yield methyl 2-bromo-5-methoxy-4-methylbenzoate as a yellow solid that was used as such in the next step without purification. LC-MS A: tR=0.90 min, [M+H]+=258.91.
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
4.07 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[Br:6][C:7]1[CH:15]=[C:14]([CH3:16])[C:13]([O:17][CH3:18])=[CH:12][C:8]=1[C:9]([OH:11])=[O:10].[OH-].[Na+].[CH3:21]O>>[Br:6][C:7]1[CH:15]=[C:14]([CH3:16])[C:13]([O:17][CH3:18])=[CH:12][C:8]=1[C:9]([O:11][CH3:21])=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
4.07 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=C(C(=C1)C)OC
Name
Quantity
40 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The rxn mixture was cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The rxn mixture was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
layers were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=O)OC)C=C(C(=C1)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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